6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN5O2/c15-11-2-1-10(7-17-11)14(21)18-8-12-19-13(20-22-12)9-3-5-16-6-4-9/h1-7H,8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASXGOZUQOWGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC2=NC(=NO2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reactions and purifications required .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Common in aromatic compounds, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on substituents, applications, and inferred properties.
Fluorinated Pyridine Carboxamides
Key Observations :
- The target compound lacks the diethylaminoethyl group present in [18F]MEL050, which is critical for melanoma targeting . Instead, its oxadiazole-pyridine system may favor interactions with enzymes or receptors requiring aromatic stacking.
- Fluorine at position 6 is conserved across both compounds, suggesting shared advantages in bioavailability and metabolic stability.
1,2,4-Oxadiazole Derivatives
Key Observations :
- The patent compound in includes bulkier substituents (e.g., trifluoromethyl, isobutylsulfonyl), which may improve membrane permeability but reduce aqueous solubility compared to the target compound .
Piperazine/Piperidine-Containing Carboxamides
Key Observations :
- Piperazine rings () enhance solubility due to their basicity, whereas the target compound’s pyridine-oxadiazole system may prioritize target binding over solubility .
Biological Activity
6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C13H11FN4O2 and a molecular weight of 270.25 g/mol. Its structure features a pyridine ring substituted with a fluorine atom and an oxadiazole moiety that contributes to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Protein Kinases : Many oxadiazole derivatives have shown potential as inhibitors of protein kinases, which play critical roles in cell signaling and proliferation.
- Antimicrobial Activity : Some studies suggest that this class of compounds can exhibit antimicrobial properties against bacterial strains.
- Anticancer Properties : Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells.
Biological Activity Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H11FN4O2 |
| Molecular Weight | 270.25 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Antimicrobial Activity | Active against various Gram-positive and Gram-negative bacteria |
| IC50 (Cancer Cell Lines) | Varies; specific values not yet published |
Case Studies and Research Findings
- Anticancer Activity : In a study evaluating the cytotoxic effects of various oxadiazole derivatives, it was found that compounds with similar structures to this compound demonstrated significant inhibition of cancer cell proliferation in vitro .
- Antimicrobial Testing : A recent study reported that related compounds exhibited minimum inhibitory concentrations (MICs) against multiple bacterial strains including Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .
- Mechanistic Insights : Research has shown that the presence of the oxadiazole ring enhances the interaction with biological targets such as kinases and enzymes involved in metabolic pathways .
Q & A
Basic: What are the recommended synthetic routes for 6-Fluoro-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Prepare the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., using EDCI/HOBt coupling agents).
- Step 2: Introduce the pyridin-4-yl group at position 3 of the oxadiazole using Suzuki-Miyaura cross-coupling with pyridin-4-ylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄) .
- Step 3: Functionalize the pyridine-3-carboxamide moiety via nucleophilic substitution or amide coupling. For fluorination, use a fluorinating agent (e.g., Selectfluor®) at position 6 of the pyridine ring under controlled pH .
- Purification: Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to verify substituent positions (e.g., fluorine at C6 of pyridine, oxadiazole methylene protons at δ 4.2–4.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .
- X-ray Crystallography (if crystalline): Resolve the 3D structure to confirm stereoelectronic effects of the fluorine and oxadiazole groups .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Variable Substituents: Systematically modify the pyridin-4-yl group (e.g., replace with pyridin-3-yl or phenyl) and the fluorination position. Use parallel synthesis for library generation .
- Biological Assays: Test against target enzymes (e.g., kinases) via fluorescence polarization or calorimetry. Compare IC₅₀ values to correlate substituent effects with potency .
- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding modes and identify critical hydrogen bonds with the oxadiazole and carboxamide groups .
Advanced: How to address low solubility in aqueous buffers during biological assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .
- Salt Formation: Synthesize hydrochloride or trifluoroacetate salts via acid titration (monitored by pH meter) to improve hydrophilicity .
- Prodrug Strategy: Introduce phosphate or PEGylated groups at the carboxamide nitrogen for transient solubility enhancement .
Advanced: How to resolve contradictions in bioactivity data across different studies?
Methodological Answer:
- Orthogonal Validation: Replicate assays in independent labs using standardized protocols (e.g., CLIA-certified facilities).
- Metabolic Stability Testing: Use liver microsomes to rule out false negatives due to rapid degradation .
- Impurity Profiling: Conduct LC-MS to identify batch-specific contaminants (e.g., residual palladium from coupling reactions) that may skew results .
Advanced: What enzymatic targets are plausible for this compound based on structural analogs?
Methodological Answer:
- Kinase Inhibition: Prioritize ATP-binding pockets (e.g., EGFR, BRAF) due to the oxadiazole’s mimicry of adenine .
- PARP Inhibition: Screen using NAD⁺-competitive assays, leveraging the carboxamide’s hydrogen-bonding capacity .
- In Vitro Profiling: Utilize Eurofins’ Panlabs panel to identify off-target interactions with GPCRs or ion channels .
Advanced: How to optimize computational models for predicting its pharmacokinetics?
Methodological Answer:
- QSPR Modeling: Train models on logP, polar surface area, and H-bond donor/acceptor counts to predict absorption (e.g., SwissADME).
- MD Simulations: Run 100-ns trajectories (AMBER force field) to assess membrane permeability via lipid bilayer penetration .
- CYP450 Metabolism Prediction: Use StarDrop to identify vulnerable sites (e.g., oxadiazole ring) for metabolic engineering .
Advanced: What strategies mitigate toxicity risks in preclinical development?
Methodological Answer:
- In Vitro Cytotoxicity: Screen against HEK293 and HepG2 cells (MTT assay) to establish selectivity indices (IC₅₀ ratios vs. therapeutic targets) .
- hERG Channel Binding: Use patch-clamp electrophysiology to assess cardiac liability; modify the pyridine ring if QTc prolongation is observed .
- Rodent Tox Studies: Administer escalating doses (5–50 mg/kg) over 28 days, monitoring liver/kidney biomarkers (ALT, BUN) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
